molecular formula C7H10N2O2 B14377629 3-(Imidazolidin-2-ylidene)oxolan-2-one CAS No. 89810-13-9

3-(Imidazolidin-2-ylidene)oxolan-2-one

Katalognummer: B14377629
CAS-Nummer: 89810-13-9
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: YEZHVJGZADKRJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Imidazolidin-2-ylidene)oxolan-2-one is a heterocyclic compound that features both imidazolidine and oxolanone rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazolidin-2-ylidene)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of ninhydrin with malononitrile and various diamines in a one-pot three-component reaction in water medium under catalyst-free conditions . This method is efficient, environmentally friendly, and yields high amounts of the target product.

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal catalysts to enhance the reaction efficiency and yield. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidin-2-one derivatives from aliphatic 1,2-diamines with CO2 at elevated temperatures .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Imidazolidin-2-ylidene)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wirkmechanismus

The mechanism of action of 3-(Imidazolidin-2-ylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a chiral auxiliary, facilitating asymmetric transformations. Its unique structure allows it to participate in various chemical reactions, contributing to its effectiveness in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Imidazolidin-2-ylidene)oxolan-2-one is unique due to its combination of imidazolidine and oxolanone rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility and effectiveness in various applications, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

89810-13-9

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

3-imidazolidin-2-ylideneoxolan-2-one

InChI

InChI=1S/C7H10N2O2/c10-7-5(1-4-11-7)6-8-2-3-9-6/h8-9H,1-4H2

InChI-Schlüssel

YEZHVJGZADKRJU-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C1=C2NCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.